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Compound of Interest

Compound Name: 4-Nitrophenylacetic acid

Cat. No.: B359581

Fur Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet detaillierte Anwendungshinweise und Protokolle zur Derivatisierung
von 4-Nitrophenylessigsaure, einer Schlisselverbindung in der organischen Synthese und
pharmazeutischen Entwicklung. Die hier beschriebenen Methoden ermdéglichen die
Umwandlung der Carboxylgruppe in verschiedene funktionelle Gruppen und eréffnen so den
Weg fur vielfaltige Folgereaktionen.

Einleitung

4-Nitrophenylessigsaure ist ein vielseitiges Ausgangsmaterial, das als Zwischenprodukt bei der
Synthese von Farbstoffen, Pharmazeutika und Penicillin-Vorlaufern dient.[1] Die
Derivatisierung ihrer Carboxylgruppe ist ein entscheidender Schritt, um ihre Reaktivitat zu
modifizieren und die Bildung von Ester- und Amidbindungen zu erméglichen. Die direkte
Kondensation einer Carbonsaure mit einem Nukleophil wie einem Amin ist im Allgemeinen
ineffizient, da das basische Amin die Saure deprotoniert und ein hochgradig unreaktives
Carboxylatsalz bildet.[2] Daher ist eine Aktivierung der Carboxylgruppe erforderlich.

Dieses Handbuch beschreibt drei gangige Derivatisierungsstrategien:

 Esterifizierung: Umwandlung in Ester, die als Schutzgruppen oder zur Modulation der
Loslichkeit und Reaktivitat dienen.
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e Amidierung: Bildung von Amiden, einer fundamentalen Bindung in Peptiden und vielen

pharmazeutischen Wirkstoffen.

» Umwandlung in Saurechlorid: Erzeugung eines hochreaktiven Zwischenprodukts fur

nachfolgende nukleophile Acylsubstitutionen.

Quantitative Datenzusammenfassung

Die folgende Tabelle fasst die quantitativen Daten flir die beschriebenen

Derivatisierungsmethoden zusammen und ermoglicht einen einfachen Vergleich der

Reaktionsausbeuten.

Derivatisierungsme

Reaktanten Produkt Ausbeute (%)
thode
4-
: -y : : Ethyl-4-
Fischer-Esterifizierung  Nitrophenylessigsaure ) ~65-95%
nitrophenylacetat
, Ethanol, H2SO4
. (4-
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Experimentelle Protokolle

Hier finden Sie detaillierte Versuchsprotokolle fur die wichtigsten zitierten Experimente.

Protokoll 1: Fischer-Esterifizierung von 4-
Nitrophenylessigsaure

Dieses Protokoll beschreibt die Synthese von Ethyl-4-nitrophenylacetat durch saurekatalysierte
Veresterung.
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Materialien:

¢ 4-Nitrophenylessigséaure

e Absolutes Ethanol

o Konzentrierte Schwefelsaure (H2S0a4)

e Natriumbicarbonat (NaHCO3), gesattigte wassrige Losung

o Wasserfreies Natriumsulfat (Naz2S0a)

o Ethylacetat

e Rundkolben, Ruckflusskihler, Heizquelle, Scheidetrichter, Rotationsverdampfer
Durchfihrung:

« In einem trockenen Rundkolben werden 4-Nitrophenylessigsaure (1 Aquiv.) in einem
Uberschuss an absolutem Ethanol gelost.

o Unter Rihren werden vorsichtig einige Tropfen konzentrierte Schwefelsaure als Katalysator
hinzugefugt.

e Die Reaktionsmischung wird fir 2-3 Stunden unter Ruckfluss erhitzt. Der Reaktionsfortschritt
kann mittels Dinnschichtchromatographie (DC) verfolgt werden.

e Nach Abkuhlen auf Raumtemperatur wird der tberschussige Alkohol am
Rotationsverdampfer entfernt.

e Der Rickstand wird in Ethylacetat aufgenommen und mehrmals mit gesattigter
Natriumbicarbonatlésung und anschliel3end mit Wasser gewaschen, um die restliche Saure
zu neutralisieren und zu entfernen.

» Die organische Phase wird Uber wasserfreiem Natriumsulfat getrocknet, filtriert und das
Losungsmittel am Rotationsverdampfer entfernt, um das rohe Ethyl-4-nitrophenylacetat zu
erhalten.
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o Eine weitere Aufreinigung kann durch S&ulenchromatographie an Kieselgel erfolgen.

Protokoll 2: Amidierung von Phenylessigsaure mit
Benzylamin (NiClz-katalysiert)

Dieses Protokoll beschreibt eine Methode zur Bildung einer Amidbindung unter Verwendung
eines Nickel-Katalysators.

Materialien:

e Phenylessigsaure (oder 4-Nitrophenylessigsaure)
e Benzylamin

« Nickeldichlorid (NiCl2)

 Toluol

e Salzsaure (HCI, 1 M)

e Natriumbicarbonat (NaHCO3), gesattigte wassrige Losung
o Wasserfreies Natriumsulfat (Naz2S0a)

o Ethylacetat

o Reaktionsgefal3, Heizquelle, Magnetrihrer
Durchfihrung:

¢ In einem Reaktionsgefald wird Phenylessigsaure (2.0 mmol) in Toluol (20 ml) gelést und
NiCl2 (10 mol%) hinzugefugt.

¢ Die Mischung wird ftir 10 Minuten bei 80°C gerthrt.

e Anschlie3end wird Benzylamin (2.4 mmol) zugegeben, das Gefal3 verschlossen und die
Mischung fur 20 Stunden bei 110°C geruhrt.[4]
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e Nach Abkihlen auf Raumtemperatur wird die Reaktionsmischung filtriert und der
Filterkuchen mit Ethylacetat gewaschen.

e Das kombinierte Filtrat wird mit 1 M HCI und anschliel3end mit gesattigter NaHCOs-L6sung
gewaschen.

e Die organische Phase wird Uber NazSOa4 getrocknet, filtriert und das Losungsmittel im
Vakuum entfernt.

o Das Produkt wird durch Flash-S&ulenchromatographie aufgereinigt.[4]

Protokoll 3: Umwandlung von 4-Nitrophenylessigsaure
in 4-Nitrophenylacetyichlorid

Dieses Protokoll beschreibt die Synthese des Saurechlorids, eines hochreaktiven
Zwischenprodukts.

Materialien:

e 4-Nitrophenylessigsaure

» Thionylchlorid (SOCI2)

e Trockenes Dichlormethan (DCM, optional)

o Rundkolben, Ruckflusskihler (mit Gasableitung zu einer Neutralisationsfalle), Heizquelle
Durchfihrung:

e In einem trockenen Rundkolben, der mit einem Ruckflusskihler und einer Gasableitung
ausgestattet ist, wird 4-Nitrophenylessigsaure (1 Aquiv.) vorgelegt.

e Ein Uberschuss an Thionylchlorid (2-5 Aquiv.) wird vorsichtig zugegeben, entweder direkt
oder in einem trockenen, inerten Lésungsmittel wie DCM.

e Die Mischung wird unter Ruhren zum Ruckfluss erhitzt (ca. 76°C fur reines SOCIz2), bis die
Gasentwicklung (HCI und SO2) aufhort (typischerweise 1-3 Stunden).
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e Nach Abschluss der Reaktion wird Giberschiissiges Thionylchlorid vorsichtig unter
reduziertem Druck abdestilliert.

» Das zurlickbleibende rohe 4-Nitrophenylacetylchlorid kann oft direkt in der nachsten Stufe
verwendet oder durch Vakuumdestillation weiter aufgereinigt werden.

Visualisierungen

Die folgenden Diagramme veranschaulichen die logischen Arbeitsablaufe der beschriebenen
Derivatisierungsreaktionen.

Esterification

Alcohol, Acid Ester Derivative

Amine, Coupling Agent

4-Nitrophenylacetic Acid

Activation

Amidation

SOCI2 or (COCI)2
Acid Chloride Formation

Amide Derivative Further Reactions

Acid Chloride

Click to download full resolution via product page

Abbildung 1: Allgemeiner Arbeitsablauf zur Derivatisierung von 4-Nitrophenylessigsaure.
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Abbildung 2: Detaillierter Arbeitsablauf der Fischer-Esterifizierung.
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Abbildung 3: Arbeitsablauf zur Bildung von Saurechlorid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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nitrophenylacetic-acid-for-further-reactions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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